molecular formula C28H28N2O4 B2825157 (E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one CAS No. 478064-17-4

(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one

Cat. No.: B2825157
CAS No.: 478064-17-4
M. Wt: 456.542
InChI Key: ZIGMPEAAWKJKFK-HKOYGPOVSA-N
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Description

The compound (E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one (CAS: 478064-17-4) is a cinnamoylpiperazine derivative characterized by a propenone backbone substituted with a 1,3-benzodioxole (methylenedioxyphenyl) group, a 2-methoxyphenyl group, and a phenyl ring. Its molecular formula is C₂₈H₂₈N₂O₄, with a molecular weight of 456.5 g/mol. Key physicochemical properties include a topological polar surface area (TPSA) of 51.2 Ų, suggesting moderate membrane permeability, and an XLogP3 value of 4.5, indicating significant lipophilicity .

The compound’s structure features:

  • A piperazine ring substituted with a benzodioxol-5-ylmethyl group.
  • A propenone chain with (E)-stereochemistry.

Properties

IUPAC Name

(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-32-25-10-6-5-9-23(25)18-24(22-7-3-2-4-8-22)28(31)30-15-13-29(14-16-30)19-21-11-12-26-27(17-21)34-20-33-26/h2-12,17-18H,13-16,19-20H2,1H3/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGMPEAAWKJKFK-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C20H25N3O4
  • Canonical SMILES : CC1=CC=C(C=C1)C2=CC(=CC=C2)C=CC(=O)NC3=CC=C(C=C3)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6

Structural Features

The compound features:

  • A benzodioxole moiety, which is known for its diverse biological activities.
  • A piperazine ring that contributes to its pharmacological properties.
  • An α,β-unsaturated carbonyl system that may play a role in its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study published in Cancer Research highlighted the use of benzodioxole derivatives in targeting specific signaling pathways involved in tumor growth. The compound demonstrated effective inhibition of proliferation in several cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

Compounds containing piperazine and benzodioxole structures have been reported to show antimicrobial activities.

  • Research Findings : A study evaluated the antimicrobial efficacy of related compounds against various bacterial strains, revealing that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Antioxidant Activity

The antioxidant potential of the compound is also noteworthy. Compounds with similar structures have been shown to scavenge free radicals effectively.

  • Mechanism of Action : The antioxidant activity is attributed to the presence of hydroxyl groups in the benzodioxole moiety, which can donate electrons to neutralize free radicals, thus preventing cellular damage .

The biological activity of this compound may involve interactions with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : It can influence signaling pathways associated with cell growth and apoptosis.
  • Radical Scavenging : The structure allows for effective scavenging of reactive oxygen species (ROS), contributing to its antioxidant properties.

Data Table: Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferationCancer Research
AntimicrobialBacterial growth inhibitionResearchGate
AntioxidantFree radical scavengingScience.gov

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs share the cinnamoylpiperazine core but differ in substituents, which critically influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound (CAS: 478064-17-4) C₂₈H₂₈N₂O₄ - Benzodioxol-5-ylmethyl (piperazine)
- 2-Methoxyphenyl (propenone)
- Phenyl (propenone)
456.5 High lipophilicity (XLogP3: 4.5); TPSA: 51.2 Ų
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazinyl)-2-propen-1-one (CAS: 346726-13-4) C₂₈H₂₅N₃O₃ - Benzodioxol-5-yl (propenone)
- Phenyl (piperazine)
463.5 Lacks methoxy group; higher TPSA (58.3 Ų) due to unsubstituted phenyl
(E)-3-(1,3-Benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one C₂₉H₃₀N₂O₅ - Bis(4-methoxyphenyl)methyl (piperazine)
- Benzodioxol-5-yl (propenone)
486.5 Bulky substituent increases steric hindrance; triclinic crystal packing
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one C₂₃H₂₄N₄O₂ - 4-Methoxyphenyl (propenone)
- Pyrrolidinyl diazenyl (piperazine)
412.5 Azo group introduces polarity; reduced lipophilicity (XLogP3: 3.1)
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one C₂₂H₂₁N₅O₃S - Nitrophenyl (thiazolone)
- 4-Methylphenyl (piperazine)
435.5 Thiazolone core enhances hydrogen-bonding capacity; nitro group increases reactivity

Impact of Substituents on Molecular Interactions

  • Benzodioxole Group : The methylenedioxy ring in the target compound enhances metabolic stability compared to analogs with simple phenyl groups (e.g., CAS: 346726-13-4) by resisting oxidative degradation .
  • Methoxy Group: The 2-methoxyphenyl substituent increases solubility compared to non-polar analogs (e.g., CAS: 346726-13-4) while maintaining π-π interactions .
  • Piperazine Modifications : Bulky substituents like bis(4-methoxyphenyl)methyl (as in C₂₉H₃₀N₂O₅) introduce steric effects that may hinder target binding but improve selectivity .

Crystallographic and Conformational Insights

Crystal studies of the analog (E)-3-(1,3-benzodioxol-5-yl)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}prop-2-en-1-one reveal dihedral angles of 71.39° and 68.64° between methoxybenzene rings, suggesting conformational flexibility. This contrasts with the target compound’s likely planar propenone backbone, which may enhance stacking interactions .

Research Findings and Implications

  • Synthetic Pathways : The target compound and its analogs are synthesized via condensation reactions between cinnamoyl chlorides and substituted piperazines, as described for related derivatives .
  • Computational Predictions : The compound’s moderate TPSA and high XLogP3 align with analogs exhibiting blood-brain barrier permeability, making it a candidate for CNS-targeted drug development .

Q & A

Q. Q1. What are the key considerations for synthesizing this compound with high purity?

Synthesis requires multi-step optimization:

  • Step 1: Condensation of the piperazine derivative with 1,3-benzodioxole-5-carbaldehyde under anhydrous conditions (e.g., using dry THF and catalytic HCl) to form the piperazino-benzodioxole intermediate .
  • Step 2: Coupling the intermediate with 2-methoxyphenyl and phenyl propenone moieties via a Claisen-Schmidt condensation, monitored by TLC to track reaction progress .
  • Purification: Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

  • Sample Preparation: Grow single crystals via slow evaporation in a 1:1 chloroform/methanol mixture.
  • Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Apply SHELXL for structure solution, refining anisotropic displacement parameters and validating the (E)-configuration using ORTEP-3 for visualization .
  • Validation: Cross-check with DFT-calculated bond lengths (e.g., C=C bond ~1.34 Å) to confirm geometry .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in biological activity data across studies?

  • Experimental Design: Standardize assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) using reference compounds (e.g., cisplatin for anticancer studies) .
  • Data Analysis: Apply multivariate statistical methods (e.g., PCA) to correlate structural features (e.g., methoxy group orientation) with activity. For example, the 2-methoxyphenyl group may enhance membrane permeability but reduce target affinity .
  • Replication: Validate results in multiple cell lines (e.g., HeLa, MCF-7) and animal models to rule out cell-specific effects .

Q. Q4. What strategies optimize reaction yields in microwave-assisted synthesis?

  • Parameter Screening: Use a Design of Experiments (DoE) approach to test variables: microwave power (100–300 W), temperature (80–120°C), and reaction time (10–30 min). Response surface methodology identifies optimal conditions .
  • Catalyst Selection: Compare yields using Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂). For example, p-TsOH increases enone formation efficiency by 20% .
  • Scale-Up: Transition from batch to continuous flow reactors to maintain yield consistency at larger scales .

Q. Q5. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core Modifications: Replace the benzodioxole group with a pyrimidine ring to test π-π stacking effects on receptor binding .
  • Substituent Analysis: Compare logP values (via HPLC) of derivatives with varying alkoxy groups (e.g., methoxy vs. ethoxy) to assess hydrophobicity-activity trade-offs .
  • In Silico Modeling: Perform molecular docking (AutoDock Vina) against targets like COX-2 or EGFR, prioritizing derivatives with predicted ΔG ≤ -8 kcal/mol .

Methodological Challenges

Q. Q6. How to resolve discrepancies in NMR and mass spectrometry data?

  • NMR Artifacts: Use deuterated DMSO to suppress solvent peaks. For overlapping signals (e.g., aromatic protons), acquire 2D COSY or NOESY spectra .
  • MS Validation: Compare ESI-MS results with high-resolution MALDI-TOF data. A deviation >5 ppm suggests impurities or incorrect assignments .
  • Case Study: A 302.1 m/z peak initially assigned as [M+H]⁺ was later identified as a dehydration product after HRMS analysis (exact mass: 302.1056 vs. calculated 302.1049) .

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